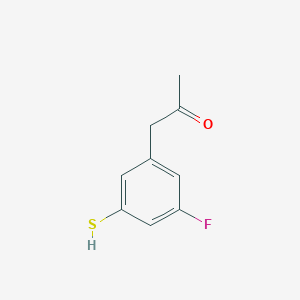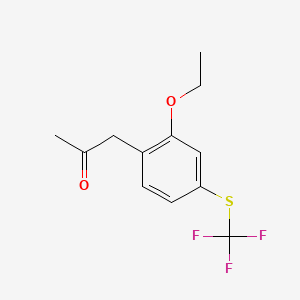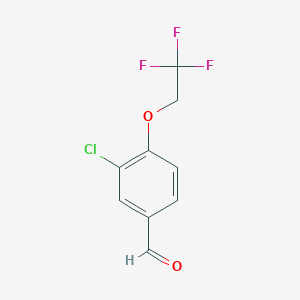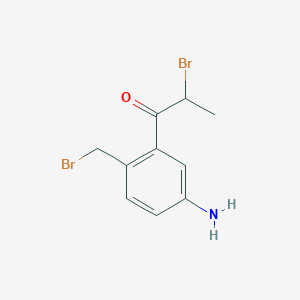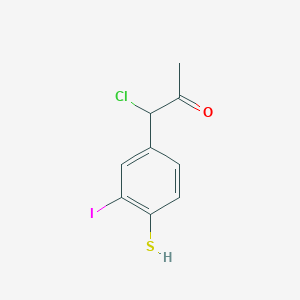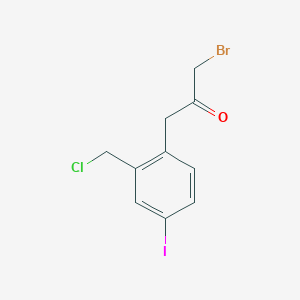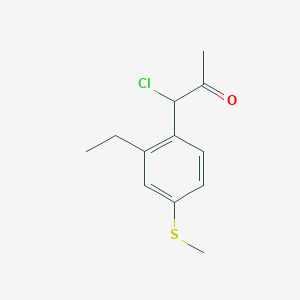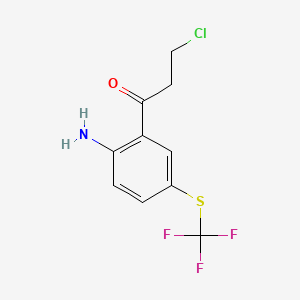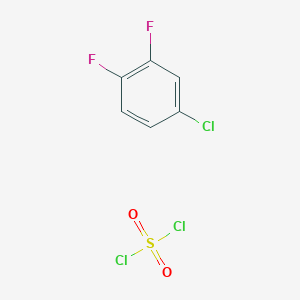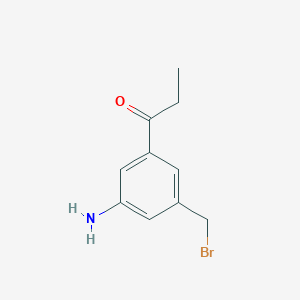
(5-Chloro-3-methylpyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a hydroxymethyl group at the 2nd position of the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylpyridin-2-yl)methanol typically involves the chlorination of 3-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-methylpyridine with chlorine gas under controlled conditions to yield 5-chloro-3-methylpyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable base, such as sodium hydroxide, to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-3-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-methylpyridin-2-ylmethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium alkoxides (NaOR) are employed under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-3-methylpyridine-2-carboxaldehyde or 5-Chloro-3-methylpyridine-2-carboxylic acid.
Reduction: 3-Methylpyridin-2-ylmethanol.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-3-methylpyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-2-methylpyridin-3-yl)methanol
- (5-Chloro-2-methoxypyridin-3-yl)methanol
- (5-Chloro-3-methylpyridin-2-yl)ethanol
Uniqueness
(5-Chloro-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxymethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
(5-chloro-3-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 |
InChI-Schlüssel |
ARMVWGLGQXJGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


